N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
The compound N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a heterocyclic molecule featuring a benzothiazole ring fused to a pyrazole core, with a 4-(pyrrolidin-1-ylsulfonyl)benzamide substituent. Key structural attributes include:
- Benzothiazole moiety: Known for its role in medicinal chemistry due to bioactivity in kinase inhibition and antimicrobial applications.
- 3-methyl-1H-pyrazole: A five-membered aromatic ring with a methyl group at position 3, contributing to steric and electronic modulation.
This compound’s design aligns with trends in targeting enzymes or receptors through hybrid heterocyclic scaffolds, though specific pharmacological data remain unreported in the provided evidence.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-15-14-20(27(25-15)22-23-18-6-2-3-7-19(18)31-22)24-21(28)16-8-10-17(11-9-16)32(29,30)26-12-4-5-13-26/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNBUJRSEIKMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of inflammation and cancer research. This article explores its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyrazole ring , which is further connected to a pyrrolidinylsulfonyl benzamide. Its molecular formula is , with a molecular weight of approximately 354.45 g/mol. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Target Enzymes
The primary biological target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.
Mode of Action
The compound inhibits the activity of COX enzymes, leading to a reduction in prostaglandin production. This inhibition can result in decreased inflammation and pain relief. Additionally, studies suggest that it may induce apoptosis in cancer cells and arrest the cell cycle, indicating potential anticancer properties .
Anti-inflammatory Effects
Research indicates that this compound effectively reduces inflammation through COX inhibition. This property positions it as a candidate for treating inflammatory diseases .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. It appears to disrupt cellular processes associated with cancer progression, including inducing autophagy and inhibiting growth signaling pathways such as mTORC1 .
| Biological Activity | Mechanism | Effect |
|---|---|---|
| Anti-inflammatory | COX inhibition | Decreased prostaglandin levels |
| Anticancer | Induction of apoptosis, cell cycle arrest | Reduced cell proliferation |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition of COX Enzymes : A study showed that compounds similar to this compound exhibited IC50 values indicating potent inhibitory effects on COX enzymes .
- Antiproliferative Activity : Research on related pyrazole derivatives demonstrated their ability to inhibit cancer cell lines through mechanisms such as apoptosis induction and disruption of autophagic flux .
- Structure–Activity Relationship (SAR) : Studies have indicated that specific modifications in the molecular structure can enhance the biological activity of compounds like this one, suggesting avenues for further optimization in drug design .
Chemical Reactions Analysis
Oxidation
-
The pyrazole ring undergoes oxidation at the N-methyl group with agents like KMnO₄ or H₂O₂, forming carboxylic acid derivatives.
-
Example :
(oxidized pyrazole).
Reduction
-
The sulfamoyl group (SO₂N) can be reduced with LiAlH₄ to form thioether (-SN-) derivatives .
-
Outcome : Enhanced lipophilicity for biological applications .
Nucleophilic Substitution
-
The sulfonamide’s sulfur atom reacts with nucleophiles (e.g., amines, thiols):
. -
Applications : Derivatization for structure-activity relationship (SAR) studies .
Hydrolysis
-
Acidic/basic hydrolysis cleaves the benzamide bond:
. -
Conditions : Prolonged heating under reflux with 6M HCl.
Pyrazole Cyclization
The pyrazole core forms via 1,3-dipolar cycloaddition (Figure 1):
-
Hydrazine reacts with 1,3-diketone to form a diimine intermediate.
Sulfamoylation
The sulfonamide group is introduced via electrophilic aromatic substitution :
-
Activation of benzamide’s para position by electron-withdrawing groups.
-
Reaction with pyrrolidine sulfonyl chloride in the presence of a base.
Physicochemical Influences on Reactivity
Potential Reaction Pathways for Functionalization
The compound’s modular structure supports further derivatization:
-
Benzo[d]thiazole ring : Electrophilic substitution (e.g., nitration, halogenation) at the 5-position .
-
Pyrrolidine sulfonamide : Alkylation or acylation to modify steric/electronic properties .
-
Pyrazole NH : Metal coordination (e.g., Cu²⁺, Zn²⁺) for catalytic or medicinal applications .
This compound’s reactivity is governed by its heterocyclic and sulfonamide groups, enabling tailored modifications for pharmaceutical or material science applications. Further experimental studies are required to validate inferred pathways and optimize reaction conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares a pyrazole-thiazole/benzothiazole backbone with analogs but differs in substituent groups. Below is a comparative analysis based on evidence:
Key Observations:
Backbone Flexibility : The target compound uses a benzothiazole-pyrazole core, while analogs like Compound 41 employ thiazole-pyrazole or benzodioxole-thiazole hybrids. These variations influence electronic distribution and steric bulk.
Substituent Impact: The 4-(pyrrolidin-1-ylsulfonyl)benzamide group in the target compound may enhance solubility compared to the brominated or phenyl-acetamide groups in analogs .
Hypothetical Pharmacological Implications
While direct activity data are absent, structural trends suggest:
- Target Selectivity : The pyrrolidine sulfonamide group could favor interactions with ATP-binding pockets in kinases, analogous to sulfonamide-containing inhibitors.
- Bioavailability : The sulfonyl group may improve membrane permeability relative to bromine or acetamide substituents in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
